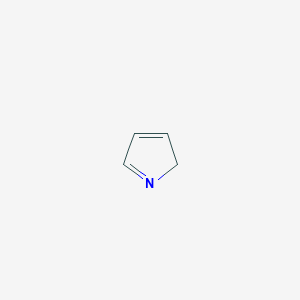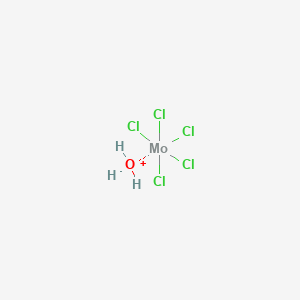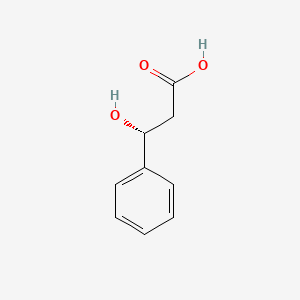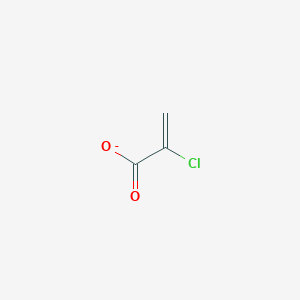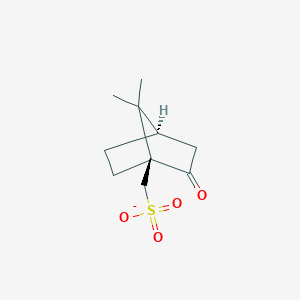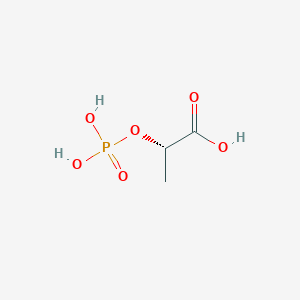
L-Phospholactate
Vue d'ensemble
Description
L-Phospholactate is a small molecule that belongs to the class of organic compounds known as monoalkyl phosphates . These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain .
Synthesis Analysis
The synthesis of L-Phospholactate involves enzymes like Phosphoglycolate phosphatase, which is responsible for catalyzing the conversion of 2-phosphoglycolate into glycolate . Pyruvate kinase also catalyzes a variety of side reactions, including the decarboxylation of oxalacetate, the enolization of pyruvate, and an ATP- and bicarbonate-dependent reaction .Molecular Structure Analysis
The molecular formula of L-Phospholactate is C3H7O6P . It has an average mass of 170.058 Da and a monoisotopic mass of 169.998032 Da . The structure of L-Phospholactate has been studied using X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of L-Phospholactate include its molecular formula (C3H7O6P), average mass (170.058 Da), and monoisotopic mass (169.998032 Da) .Applications De Recherche Scientifique
Stereoselective Interactions with Enzymes
L-Phospholactate has been studied for its interactions with various enzymes, especially those involved in metabolic pathways. For instance, Nowak and Mildvan (1970) synthesized optically pure isomers of 2-phospholactate and examined their interactions with enzymes like pyruvate kinase and enolase. They found significant differences in affinity and structural interactions between the D and L isomers of phospholactate with these enzymes, suggesting stereospecificity in these interactions (Nowak & Mildvan, 1970).
Enzymatic Kinetic Studies
In another study, Miziorko, Nowak, and Mildvan (1974) purified spinach leaf phosphoenolpyruvate carboxylase and conducted kinetic studies using analogs like L-Phospholactate. They observed that L-Phospholactate is a potent competitive inhibitor of this enzyme, suggesting its potential in biochemical research related to enzyme inhibition and kinetics (Miziorko, Nowak, & Mildvan, 1974).
Biomedical Imaging Applications
Shchepin et al. (2014) reported the synthetic protocol for the preparation of 1-13C-phospholactate-d2, which can be used in biomedical imaging. They achieved a significant NMR signal enhancement in water, indicating the potential of L-Phospholactate derivatives as contrast agents in molecular imaging (Shchepin et al., 2014).
Metabolic and Cellular Functions
Kameshita et al. (1977) explored how DL-Phospholactate affects the desensitization of phosphoenolpyruvate carboxylase to multiple effectors. They found that the enzyme modified in the presence of DL-Phospholactate is completely desensitized to certain allosteric activators, hinting at its role in modulating enzyme sensitivity (Kameshita et al., 1977).
Impact on Molecular Pathways
The role of L-Phospholactate in molecular pathways is further elucidated by studies like that of Zhang et al. (2022), who reported on a phosphonate natural product's biosynthetic pathway involving phospholactate. This study provides insights into the metabolic pathways involving phospholactate and their significance in the biosynthesis of certain compounds (Zhang et al., 2022).
Biochemical Properties and Applications
Larsen et al. (1997) studied the ligand-induced domain movement in pyruvate kinase and its structure with L-Phospholactate. Such studies are crucial for understanding the biochemical properties of L-Phospholactate and its applications in protein structure and function research (Larsen et al., 1997).
Propriétés
IUPAC Name |
(2S)-2-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZRNWHGZPKNKY-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416117 | |
| Record name | L-PHOSPHOLACTATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phospholactate | |
CAS RN |
28238-07-5 | |
| Record name | L-PHOSPHOLACTATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



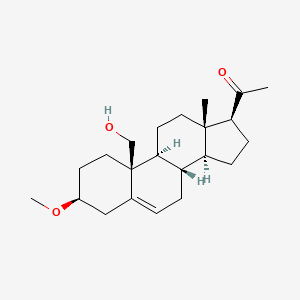
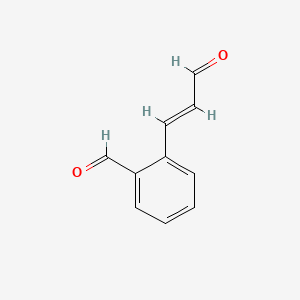
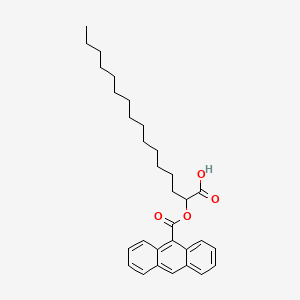
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B1238299.png)
![(3E)-3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide](/img/structure/B1238301.png)
![6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1238304.png)
![2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid](/img/structure/B1238305.png)
![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1238307.png)
![(5R)-6-[6-[(1E,3S,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1238308.png)
